N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAEGZYNNIZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=COC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotonation and Functionalization of Furan Derivatives
A foundational approach involves lithiation of furan precursors to introduce the hydroxyethyl group. While direct literature on the target compound is limited, analogous methods for pyridine derivatives provide actionable insights. For instance, lithiation of 3-substituted furans using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C generates a reactive intermediate, which can be quenched with electrophiles such as ethylene oxide to form the hydroxyethyl sidechain.
Example Protocol :
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Deprotonation : A solution of 3-substituted furan (e.g., 3-bromofuran) in THF is treated with n-BuLi and tetramethylethylenediamine (TMEDA) at -78°C under nitrogen.
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Electrophilic Quenching : Ethylene oxide is introduced to the lithiated intermediate, yielding 2-(furan-3-yl)-2-hydroxyethanol.
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Amidation : The alcohol is subsequently reacted with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the target amide.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Lithiation | THF, -78°C, n-BuLi, TMEDA | 70% | |
| Quenching | Ethylene oxide, -78°C to -10°C | 65% | |
| Amidation | Et<sub>3</sub>N, DCM, 0°C→RT | 80% |
Catalytic Domino Reactions for Streamlined Synthesis
Ruthenium-NHC Catalyzed Coupling
Recent advances in transition metal catalysis enable one-pot synthesis of structurally related amides. A Ru-NHC (N-heterocyclic carbene) catalyzed domino reaction couples furan-3-methanol with N,N-dimethylpropanamide under basic conditions.
Mechanistic Insights :
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Oxidation : The alcohol is oxidized to an aldehyde via Ru-catalyzed dehydrogenation.
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Aldol Addition : The aldehyde undergoes aldol condensation with the amide’s α-carbon.
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Reduction : The intermediate is reduced in situ to yield the hydroxyethyl group.
Optimized Conditions :
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Catalyst: Ru-NHC (2 mol%)
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Base: KOtBu (1.3 equiv)
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Solvent: N,N-Dimethylacetamide (DMA)
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Temperature: 120°C, 16 hours
Advantages :
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Avoids intermediate isolation.
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High functional group tolerance.
Epoxide Ring-Opening Strategy
Synthesis via Furan Epoxide Intermediates
Epoxides serve as versatile precursors for hydroxyethyl groups. Furan-3-yl epoxide, prepared via epoxidation of 3-vinylfuran, undergoes nucleophilic ring-opening with dimethylpropanamide.
Procedure :
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Epoxidation : 3-Vinylfuran is treated with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.
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Ring-Opening : The epoxide reacts with 2,2-dimethylpropanamide in the presence of BF<sub>3</sub>·OEt<sub>2</sub> as a Lewis acid.
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Workup : Neutralization and purification via silica gel chromatography.
Performance Metrics :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Epoxidation | m-CPBA, DCM, 0°C→RT | 85% | 95% |
| Ring-Opening | BF<sub>3</sub>·OEt<sub>2</sub>, THF, 50°C | 60% | 90% |
Comparative Analysis of Methodologies
Yield and Scalability
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Lithiation Route : Offers moderate yields (70–80%) but requires cryogenic conditions, limiting scalability.
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Catalytic Domino Reaction : Superior atom economy (72% yield) and scalability, though catalyst cost is a concern.
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Epoxide Method : High initial epoxidation yield (85%) but lower efficiency in ring-opening (60%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 2,2-dimethylpropanamide core but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound and N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide enhances water solubility compared to halogenated analogs like 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide .
- Lipophilicity : Trifluoromethyl and chloro substituents increase logP values, favoring membrane permeability but reducing solubility. The furan ring in the target compound balances moderate lipophilicity with aromaticity .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a furan ring substituted with a hydroxyethyl group and a dimethylpropanamide moiety. Its IUPAC name is this compound, and it has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 1421584-27-1 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with furan rings often exhibit antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.
- Study Findings : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
The compound's hydroxyethyl group may contribute to its anti-inflammatory effects by modulating inflammatory pathways.
- Case Study : In a controlled experiment, the compound was administered to mice with induced inflammation. Results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to the control group .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.
- π-π Interactions : The furan ring facilitates π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.
Research Applications
This compound has several promising applications in research:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting microbial infections and inflammatory diseases.
- Chemical Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules, which could lead to discovering novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step organic reactions, including:
- Amide coupling : Reacting 2-(furan-3-yl)-2-hydroxyethylamine with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base .
- Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating while maintaining yields >85% .
- Key parameters : Temperature (0–5°C for exothermic steps), solvent polarity, and catalyst choice (e.g., DMAP for acyl transfer). Purity is verified via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and NMR (δ 1.2 ppm for dimethyl groups) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 5.885 Å, b = 21.955 Å, c = 10.307 Å, β = 104.5° .
- Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (furan protons), δ 4.1–4.3 ppm (hydroxyethyl), δ 1.2 ppm (dimethylpropanamide) .
- IR : Strong absorption at 1680 cm⁻¹ (amide C=O stretch) and 3400 cm⁻¹ (O-H stretch) .
Q. What preliminary biological activities have been reported, and what assays are used for validation?
- Antimicrobial activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anti-inflammatory effects : 30–40% inhibition of TNF-α production in LPS-stimulated macrophages at 50 µM .
- Assays : MTT for cytotoxicity, ELISA for cytokine profiling, and agar diffusion for antimicrobial screening .
Advanced Research Questions
Q. How do electronic and steric effects of the furan-3-yl and hydroxyethyl groups influence reactivity?
- Electronic effects : The electron-rich furan ring enhances electrophilic substitution at position 5 (e.g., nitration or halogenation). DFT calculations show a HOMO density localized on the furan oxygen (–5.2 eV) .
- Steric hindrance : The hydroxyethyl group restricts rotation around the C-N bond (energy barrier ~8 kcal/mol via rotational spectroscopy), affecting conformational stability .
- Reactivity comparison :
| Substituent Position | Reaction Rate (k, s⁻¹) | Product Yield (%) |
|---|---|---|
| Furan-3-yl | 0.45 | 92 |
| Furan-2-yl | 0.28 | 78 |
| Data from competitive kinetic studies . |
Q. What contradictions exist in reported biological data, and how can experimental design address them?
- Contradiction : Discrepancies in IC₅₀ values for anti-inflammatory activity (e.g., 50 µM vs. 120 µM in separate studies).
- Resolution :
- Standardize cell lines (e.g., RAW 264.7 vs. THP-1 macrophages).
- Control for solvent effects : DMSO >1% may artifactually suppress TNF-α .
- Dose-response validation : Use 8-point dilution series with Hill slope analysis .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina): The compound binds to COX-2 (PDB: 5KIR) with a ΔG of –9.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : Stable ligand-protein RMSD (<2 Å over 100 ns) suggests sustained interactions .
- Pharmacophore model : Essential features include the furan oxygen (H-bond acceptor), hydroxyethyl (H-bond donor), and hydrophobic dimethyl groups .
Methodological Challenges and Solutions
Q. How to resolve low yields in amide coupling steps?
- Issue : Competing side reactions (e.g., oxazoline formation).
- Solutions :
- Use Schlenk techniques to exclude moisture.
- Replace DCM with THF for better solubility of intermediates .
- Add molecular sieves to sequester water .
Q. What strategies improve crystallinity for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
